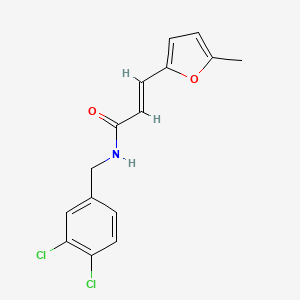
2-ethoxy-N-1H-tetrazol-5-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its various properties and applications in different areas of research.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, it has been hypothesized that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it exhibits antibacterial activity against a variety of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-N-1H-tetrazol-5-ylbenzamide in lab experiments is its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes.
Future Directions
There are several future directions for research on 2-ethoxy-N-1H-tetrazol-5-ylbenzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the investigation of its potential as an anti-inflammatory, anticancer, and antimicrobial agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, there is a need for research on the safety and toxicity of this compound in different animal models.
Synthesis Methods
The synthesis of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is followed by the reaction of 2-ethoxybenzoyl chloride with sodium azide to form 2-ethoxy-N-1H-tetrazol-5-ylbenzoic acid. Finally, the compound is converted to 2-ethoxy-N-1H-tetrazol-5-ylbenzamide by reacting it with thionyl chloride and ammonia.
Scientific Research Applications
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been extensively studied for its various scientific research applications. It has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been investigated for its potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it exhibits antibacterial activity against a variety of bacteria.
properties
IUPAC Name |
2-ethoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-8-6-4-3-5-7(8)9(16)11-10-12-14-15-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRVVCXRKFNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1H-tetrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)
![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)


![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
